molecular formula C15H13FN2O3 B7548585 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine

Cat. No.: B7548585
M. Wt: 288.27 g/mol
InChI Key: VGJCDZNIPDNEJB-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(3-fluorophenyl)-2-(pyridine-3-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-12-5-1-3-10(7-12)8-13(15(20)21)18-14(19)11-4-2-6-17-9-11/h1-7,9,13H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJCDZNIPDNEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .

Scientific Research Applications

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine involves its interaction with biological molecules. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s reactivity and stability. This can affect the compound’s binding affinity to enzymes and receptors, altering their activity and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity differently compared to its isomers. This positional variation can lead to differences in binding affinity, stability, and overall efficacy in various applications .

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